(3,4-Dimethylphenyl)(4-nitrophenyl)methanone
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Overview
Description
(3,4-Dimethylphenyl)(4-nitrophenyl)methanone is an organic compound with the molecular formula C15H13NO3 It is characterized by the presence of a methanone group bonded to a 3,4-dimethylphenyl ring and a 4-nitrophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethylphenyl)(4-nitrophenyl)methanone typically involves the reaction of 3,4-dimethylbenzoyl chloride with 4-nitrobenzene in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. Continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethylphenyl)(4-nitrophenyl)methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: (3,4-Dimethylphenyl)(4-aminophenyl)methanone.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: (3,4-Dicarboxyphenyl)(4-nitrophenyl)methanone.
Scientific Research Applications
(3,4-Dimethylphenyl)(4-nitrophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3,4-Dimethylphenyl)(4-nitrophenyl)methanone depends on its interaction with molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dimethylphenyl)(3-nitrophenyl)methanone
- (3,4-Dimethylphenyl)(4-methylphenyl)methanone
- (3,4-Dimethylphenyl)(4-chlorophenyl)methanone
Uniqueness
(3,4-Dimethylphenyl)(4-nitrophenyl)methanone is unique due to the presence of both dimethyl and nitro substituents on the aromatic rings. This combination imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
CAS No. |
40415-09-6 |
---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
(3,4-dimethylphenyl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C15H13NO3/c1-10-3-4-13(9-11(10)2)15(17)12-5-7-14(8-6-12)16(18)19/h3-9H,1-2H3 |
InChI Key |
ACLYFHWRGOCAHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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